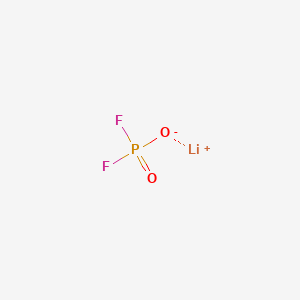

Lithium difluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

F2LiO2P |

|---|---|

Molecular Weight |

107.9 g/mol |

IUPAC Name |

lithium;difluorophosphinate |

InChI |

InChI=1S/F2HO2P.Li/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1 |

InChI Key |

IGILRSKEFZLPKG-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].[O-]P(=O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Key Electrolyte Additive: A Technical History of Lithium Difluorophosphate

For Immediate Release

A cornerstone of modern high-performance lithium-ion batteries, Lithium Difluorophosphate (LiPO₂F₂), boasts a rich history rooted in early 20th-century inorganic fluorine chemistry. This technical guide delves into the seminal discovery of the difluorophosphate anion, the eventual synthesis of its lithium salt, and the foundational experimental work that paved the way for its critical role in energy storage technology. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing a detailed account of the compound's origins, early characterization, and the experimental protocols that defined its initial scientific understanding.

The Pioneering Discovery of the Difluorophosphate Anion

The journey of this compound begins not with lithium, but with the isolation and characterization of the difluorophosphate anion (PO₂F₂⁻). The credit for this foundational discovery goes to the German chemist Willy Lange and his student Gerda von Krueger . In a seminal 1932 paper published in Berichte der deutschen chemischen Gesellschaft, they detailed the first synthesis of salts containing the difluorophosphate anion.

Their pioneering work did not initially involve lithium. Instead, the first difluorophosphate salt to be synthesized was ammonium (B1175870) difluorophosphate ((NH₄)PO₂F₂). This discovery was a significant advancement in the field of fluorine chemistry, introducing a new class of phosphorus-based anions.

Early Synthesis of the Difluorophosphate Anion

The historical synthesis of the difluorophosphate anion, as pioneered by Lange and von Krueger, provides insight into the early methodologies of inorganic fluorine chemistry. While the full, detailed protocol from their 1932 publication requires direct consultation of the historical text, the foundational reaction involved the treatment of phosphorus pentoxide (P₂O₅) with ammonium fluoride (B91410) (NH₄F).

This reaction established the fundamental approach of using a fluorinating agent to introduce fluorine into a phosphate (B84403) precursor. The choice of ammonium fluoride was strategic, as it served as both the source of fluoride and the cation for the resulting salt.

The Emergence of this compound

Following the initial discovery of the difluorophosphate anion, the synthesis of various metal salts, including the alkali metal salts, became a logical progression for chemists exploring the properties of this new anion. While Lange's initial work focused on the ammonium salt, the synthesis of This compound (LiPO₂F₂) would have followed from the availability of difluorophosphoric acid (HPO₂F₂), the parent acid of the difluorophosphate anion.

The early synthesis of LiPO₂F₂ would have likely involved the reaction of difluorophosphoric acid with a lithium salt, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH). This acid-base neutralization reaction would yield the this compound salt and a corresponding byproduct.

Logical Synthesis Pathway:

theoretical properties of LiPO₂F₂ for battery electrolytes

An In-depth Technical Guide to the Theoretical Properties of Lithium Difluorophosphate (LiPO₂F₂) for Battery Electrolytes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (LiPO₂F₂) has emerged as a highly effective electrolyte additive in lithium-ion batteries (LIBs), significantly enhancing performance, longevity, and safety. Its primary mechanism involves the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. Through its preferential electrochemical decomposition, LiPO₂F₂ creates an inorganic-rich protective layer, predominantly composed of lithium fluoride (B91410) (LiF) and lithium phosphate (B84403) (Li₃PO₄). This layer effectively suppresses further electrolyte decomposition, minimizes impedance growth, and mitigates transition metal dissolution from the cathode, leading to improved cycling stability, rate capability, and performance at extreme temperatures. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of LiPO₂F₂ that drive these benefits.

Core Theoretical Properties of LiPO₂F₂

Computational modeling, particularly DFT, provides critical insights into the molecular-level properties of LiPO₂F₂ that govern its electrochemical behavior. These properties determine its stability and reactivity within the electrolyte environment.

Molecular Orbital Energies (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's electrochemical stability. A lower HOMO energy suggests greater resistance to oxidation, while a higher LUMO energy indicates greater resistance to reduction. DFT calculations show that LiPO₂F₂ possesses favorable orbital energies that allow it to be preferentially decomposed relative to the bulk solvent and salt, a critical attribute for an effective SEI-forming additive.

Table 1: Calculated Molecular Properties of LiPO₂F₂ and LiPF₆

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Note |

|---|---|---|---|---|

| LiPO₂F₂ | -8.57 | -0.21 | 8.36 | Favorable for anodic and cathodic stability. |

| LiPF₆ | -9.09 | -0.73 | 8.36 | Higher LUMO energy compared to LiPO₂F₂. |

Data sourced from DFT calculations. The energy values can vary slightly based on the computational method and basis set used.

Dissociation and Solvation

The ability of a lithium salt to dissociate and the subsequent solvation of the Li⁺ ion are fundamental to ionic conductivity. Theoretical calculations indicate that LiPO₂F₂ has a higher dissociation energy compared to the commonly used LiPF₆ salt. This suggests that in a non-aqueous solvent, LiPO₂F₂ is more likely to exist as a Li⁺-PO₂F₂⁻ ion pair rather than fully dissociated ions. While this might seem to hinder ionic mobility, its role as an additive (typically at <2% concentration) means its primary function is interfacial, not bulk electrolyte conductivity. The interaction and solvation of the Li⁺ ion with the PO₂F₂⁻ anion and solvent molecules are crucial for the initial stages of SEI formation.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. As an additive, LiPO₂F₂ widens the effective ESW of the electrolyte system.[1] It achieves this not by altering the intrinsic stability of the solvent, but by passivating the electrode surfaces at potentials where the solvent would normally decompose. Linear Sweep Voltammetry (LSV) shows that electrolytes containing LiPO₂F₂ exhibit higher oxidative stability, decomposing at a higher potential (e.g., ~4.47 V) compared to the baseline electrolyte (~4.24 V).[1]

LiPO₂F₂ Decomposition and Interphase Formation Mechanism

The performance-enhancing effects of LiPO₂F₂ are overwhelmingly attributed to its ability to form superior SEI and CEI layers. DFT and other computational studies have helped map its decomposition pathways.

Anode: Reductive Decomposition and SEI Formation

On the anode surface during the initial charging cycles, the PO₂F₂⁻ anion is preferentially reduced. The higher LUMO energy of LiPF₆ compared to LiPO₂F₂ suggests that LiPO₂F₂ will be reduced first.[2] This reductive decomposition pathway is believed to proceed through the breaking of P-F and P-O bonds, ultimately forming a stable, dense, and LiF-rich SEI layer.

The key components of the LiPO₂F₂-derived SEI include:

-

Lithium Fluoride (LiF): Provides excellent electronic insulation and is chemically stable.

-

Lithium Phosphate (Li₃PO₄) and other Fluorophosphates (LiₓPOᵧFz): These species are mechanically robust and contribute to a stable, inorganic SEI structure.

Cathode: Oxidative Decomposition and CEI Formation

At the high-voltage cathode surface, LiPO₂F₂ undergoes oxidative decomposition. This process is crucial for protecting the cathode from parasitic reactions with the electrolyte and for preventing the dissolution of transition metal ions (e.g., Ni, Mn, Co). The resulting CEI is also rich in inorganic species like LiF and phosphates, enhancing the structural integrity of the cathode surface.[3] This protective film reduces charge transfer impedance and suppresses continuous electrolyte oxidation, which is critical for long-term cycling at high voltages.[1]

Experimental and Computational Protocols

Synthesis of LiPO₂F₂

Several methods for synthesizing LiPO₂F₂ exist. A common and scalable approach involves the reaction of lithium compounds with phosphorus and fluorine sources.

Protocol: Synthesis from LiH₂PO₄ and HF [4]

-

Reactants: Lithium dihydrogen phosphate (LiH₂PO₄) and anhydrous hydrogen fluoride (HF).

-

Reaction Vessel: A high-pressure autoclave suitable for handling anhydrous HF.

-

Procedure: a. Charge the autoclave with LiH₂PO₄ and a stoichiometric excess of anhydrous HF (e.g., a molar ratio of HF:LiH₂PO₄ of 10:1). b. Seal the autoclave and heat the mixture to a temperature between 100°C and 180°C (e.g., 140°C). c. Maintain the temperature for a set duration (e.g., 2 hours) to allow the reaction to proceed to completion. The reaction is: LiH₂PO₄ + 2HF → LiPO₂F₂ + 2H₂O. d. After cooling, carefully vent the gaseous byproducts. e. The remaining reaction mixture contains LiPO₂F₂.

-

Purification: a. The product can be isolated from the reaction mixture via extraction with a suitable organic solvent, such as dimethyl carbonate (DMC) or propylene (B89431) carbonate (PC), in which LiPO₂F₂ has some solubility while byproducts may not. b. The solvent is then evaporated under vacuum to yield the purified LiPO₂F₂ salt.

Alternative Protocol: In-situ Generation in Electrolyte [5]

-

Reactants: Lithium carbonate (Li₂CO₃) and a standard LiPF₆-based electrolyte in a carbonate solvent (e.g., DMC).

-

Procedure: a. Directly add Li₂CO₃ powder to the LiPF₆/DMC solution. b. Heat the mixture with stirring to a moderate temperature (e.g., 45°C). The reaction is: Li₂CO₃ + LiPF₆ → LiPO₂F₂ + LiF + CO₂. c. The side product, LiF, is largely insoluble and can be removed by vacuum suction filtration. d. The resulting solution is an electrolyte containing a known concentration of LiPO₂F₂. This method avoids the challenges of dissolving solid LiPO₂F₂ powder into the electrolyte.

Computational Methodology: DFT and MD Simulations

Theoretical investigations of LiPO₂F₂ rely on a combination of Density Functional Theory (DFT) for electronic structure and reaction energetics, and Molecular Dynamics (MD) for simulating bulk electrolyte behavior and transport properties.

Protocol: Typical Computational Workflow

-

Structure Optimization (DFT): a. Software: Gaussian, VASP, Quantum ESPRESSO. b. Method: Use a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy geometry of the PO₂F₂⁻ anion, LiPO₂F₂ ion pair, and their complexes with solvent molecules (e.g., EC, DMC).

-

Property Calculation (DFT): a. HOMO/LUMO & Redox Potentials: Calculate the energies of the frontier molecular orbitals. Compute the adiabatic oxidation and reduction potentials by calculating the Gibbs free energy difference between the neutral and charged species. A continuum solvation model (e.g., PCM, COSMO) is used to approximate the solvent environment. b. Binding & Dissociation Energies: Calculate the binding energy between Li⁺ and the PO₂F₂⁻ anion and/or solvent molecules to understand solvation shell structure and stability. c. Reaction Pathways: Map the potential energy surface for decomposition reactions using methods like the Nudged Elastic Band (NEB) to find transition states and activation energy barriers.

-

System Dynamics (MD): a. Software: LAMMPS, GROMACS. b. Force Field: Develop or use a parameterized force field (e.g., OPLS, COMPASS) that accurately describes the intermolecular interactions between all species (Li⁺, PO₂F₂⁻, solvent). c. Simulation: Construct a simulation box with hundreds or thousands of molecules at a realistic concentration and temperature. Run the simulation for nanoseconds to observe dynamic properties. d. Analysis: Analyze the simulation trajectories to calculate properties like radial distribution functions (to determine solvation structure), diffusion coefficients, and ionic conductivity.

Conclusion

The theoretical properties of LiPO₂F₂, elucidated primarily through computational chemistry, explain its remarkable efficacy as a battery electrolyte additive. Its tailored electrochemical stability allows for preferential decomposition on both anode and cathode surfaces, forming robust, inorganic-rich SEI and CEI layers. These protective films are the cornerstone of the enhanced performance observed in cells containing LiPO₂F₂, leading to longer cycle life, improved safety, and better performance under demanding conditions. The continued synergy between theoretical modeling and experimental validation will be crucial in further optimizing electrolyte formulations and designing the next generation of high-performance lithium-ion batteries.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Effects of Li+-Coordinating Binders and Negatively Charged Binders on the Li+ Local Mobility near the Electrolyte/LiFePO4 Cathode Interface within Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Lithium Difluorophosphate (LiPO2F2) as a Key Electrolyte Additive in Early Lithium-Ion Battery Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of enhancing the performance and lifespan of lithium-ion batteries, electrolyte engineering has emerged as a critical field of study. Among the various strategies, the use of electrolyte additives has proven to be a highly effective approach to stabilize the electrode-electrolyte interphases and improve overall cell performance. Lithium difluorophosphate (LiPO2F2 or LDFP), a salt initially identified as a decomposition product of the commonly used lithium hexafluorophosphate (B91526) (LiPF6) salt, garnered significant attention in early research for its remarkable ability to improve cycling stability, high-voltage performance, and safety of lithium-ion batteries. This technical guide delves into the foundational research on LiPO2F2, providing a comprehensive overview of its synthesis, electrochemical performance, and the mechanisms underpinning its beneficial effects.

Core Concepts: The Role of LiPO2F2 in Interfacial Film Formation

The primary function of LiPO2F2 as an electrolyte additive lies in its ability to participate in the formation of stable and robust passivation layers on both the anode and cathode surfaces. These layers, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, are crucial for preventing continuous electrolyte decomposition and protecting the electrodes from degradation.

Early studies revealed that LiPO2F2 possesses a lower reduction potential and a higher oxidation potential compared to the bulk electrolyte components. This unique electrochemical window allows it to be preferentially decomposed on the electrode surfaces during the initial formation cycles, creating a protective film that is rich in lithium fluoride (B91410) (LiF) and various phosphate (B84403) species. This engineered interphase exhibits superior properties compared to the SEI/CEI formed from the decomposition of the base electrolyte alone.

Data Presentation: A Quantitative Look at Performance Enhancements

The inclusion of even small amounts of LiPO2F2 in the electrolyte was shown to lead to significant improvements in the electrochemical performance of lithium-ion cells. The following tables summarize key quantitative data from early research, highlighting the impact of the additive on cycling stability and capacity retention.

| Cell Chemistry | Electrolyte | Additive Concentration (wt%) | Cycles | Capacity Retention (%) | Reference |

| LiNi1/3Co1/3Mn1/3O2/Graphite (B72142) | 1 M LiPF6 in EC/DMC/EMC | 0 | 100 | 36.0 | [1] |

| LiNi1/3Co1/3Mn1/3O2/Graphite | 1 M LiPF6 in EC/DMC/EMC | 1 | 100 | 92.6 | [1] |

| LiNi1/3Co1/3Mn1/3O2/Graphite | 1 M LiPF6 in EC/DMC/EMC | 0 | 200 | - | [1] |

| LiNi1/3Co1/3Mn1/3O2/Graphite | 1 M LiPF6 in EC/DMC/EMC | 1 | 200 | 78.2 | [1] |

| NMC532/Graphite | 1.2 M LiPF6 in EC/EMC | 0 | >1500 | ~70 | [2] |

| NMC532/Graphite | 1.2 M LiPF6 in EC/EMC | 1 (as LFO) | >1500 | ~90 | [2] |

Table 1: Cycling Stability and Capacity Retention with LiPO2F2 Additive.

| Cell Chemistry | Electrolyte | Additive Concentration (wt%) | Temperature (°C) | Discharge Capacity (mAh/g) | Reference |

| Li-ion | 1 M LiPF6 in DMC/EMC/PC/FEC | 0 | -40 | 33.37 | [3] |

| Li-ion | 1 M LiPF6 in DMC/EMC/PC/FEC | 2 | -40 | 81.97 | [3] |

Table 2: Low-Temperature Performance with LiPO2F2 Additive.

Experimental Protocols: A Guide to Early Research Methodologies

Synthesis of this compound (LiPO2F2)

An early and effective method for synthesizing LiPO2F2 involves a multi-step process starting from phosphorus oxychloride.

Step 1: Synthesis of Dichlorophosphate (B8581778)

-

In a four-neck flask, add anhydrous tripotassium phosphate (K3PO4) to anhydrous acetonitrile.

-

Slowly add phosphorus oxychloride (POCl3) dropwise at room temperature. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux and stir vigorously for 4 hours.

-

Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate to obtain the dichlorophosphate salt.

Step 2: Synthesis of Difluorophosphate

-

React the dichlorophosphate salt with a fluorinating agent in an organic solvent such as acetonitrile.

Step 3: Formation of Difluorophosphoric Acid

-

React the difluorophosphate salt with a strong acid to yield difluorophosphoric acid (HPO2F2).

Step 4: Synthesis of this compound

-

Slowly add the purified difluorophosphoric acid to a mixture of lithium fluoride (LiF) in dimethyl carbonate.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the solution and recrystallize the crude product from a mixture of dichloromethane (B109758) and dimethyl carbonate.

-

Dry the resulting white powdery solid under vacuum to obtain pure this compound.

Electrolyte Preparation

-

The baseline electrolyte typically consists of 1 M LiPF6 dissolved in a mixture of carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.

-

To prepare the additive-containing electrolyte, the desired weight percentage of LiPO2F2 (e.g., 1 wt%) is added to the baseline electrolyte inside an argon-filled glovebox with low moisture and oxygen content (< 0.1 ppm).

-

The mixture is stirred until the LiPO2F2 is completely dissolved.

Cell Assembly (CR2032 Coin Cell)

-

All cell assembly is performed in an argon-filled glovebox.

-

The cathode (e.g., LiNi1/3Co1/3Mn1/3O2) and anode (e.g., graphite) electrodes are punched into circular discs.

-

A CR2032 coin cell is assembled with the cathode, a separator (e.g., glass fiber or microporous polymer), and the lithium metal or graphite anode.

-

A few drops of the prepared electrolyte (either baseline or with LiPO2F2) are added to wet the separator and electrodes.

-

The coin cell is sealed using a crimping machine.

Electrochemical Testing

-

Cyclic Voltammetry (CV):

-

Performed using a three-electrode setup with the material of interest as the working electrode, lithium metal as the counter and reference electrodes.

-

The potential is typically swept at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window to observe the reduction and oxidation peaks corresponding to the decomposition of the electrolyte components and the electrochemical reactions of the electrode materials.

-

-

Galvanostatic Cycling:

-

Cells are charged and discharged at a constant current (C-rate) between a set voltage range (e.g., 3.0 V to 4.5 V).

-

The C-rate is defined relative to the theoretical capacity of the cell (e.g., a 1C rate corresponds to a full charge or discharge in one hour).

-

The capacity retention and coulombic efficiency are monitored over a large number of cycles to evaluate the long-term stability.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Performed on cells at a specific state of charge (e.g., fully charged) to probe the impedance characteristics of the SEI and CEI layers.

-

A small AC voltage amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

The resulting Nyquist plot is analyzed to determine the resistance of the electrolyte, the charge-transfer resistance, and the impedance of the surface films.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: SEI formation on the anode surface with LiPO2F2.

Caption: CEI formation on the cathode surface with LiPO2F2.

Caption: Experimental workflow for evaluating LiPO2F2.

Conclusion

The early research into this compound as an electrolyte additive laid a crucial foundation for the development of high-performance and long-lasting lithium-ion batteries. Its ability to form stable SEI and CEI layers through preferential electrochemical decomposition significantly mitigates electrolyte degradation and enhances the stability of the electrode-electrolyte interphases. The quantitative data from these initial studies unequivocally demonstrated the benefits of LiPO2F2 in improving cycling stability and capacity retention, particularly at high voltages and in challenging temperature conditions. The experimental protocols and mechanistic understanding derived from this early work continue to inform the design of advanced electrolyte formulations for next-generation energy storage systems.

References

The Unseen Architect: Unraveling the Fundamental Electrochemical Behavior of LiPO₂F₂ in Non-Aqueous Electrolytes

A Technical Deep Dive for Researchers and Scientists

Introduction: In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the role of electrolyte additives has become paramount. Among these, lithium difluorophosphate (LiPO₂F₂), often a decomposition product of the widely used LiPF₆ salt, has emerged as a critical component for enhancing battery performance. This technical guide delves into the fundamental electrochemical behavior of LiPO₂F₂ in non-aqueous electrolytes, providing a comprehensive overview of its mechanism of action, its impact on battery performance, and the experimental protocols used for its characterization.

The Core Function: Building a Better Interface

The primary role of LiPO₂F₂ in non-aqueous electrolytes is the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the surface of both the anode and the cathode. This protective layer is crucial in preventing detrimental side reactions between the highly reactive electrode materials and the electrolyte, thereby extending the battery's lifespan and improving its efficiency.

Mechanism of SEI Formation:

LiPO₂F₂ participates in the initial electrochemical cycles to form a protective film. Due to its lower lowest unoccupied molecular orbital (LUMO) energy compared to common carbonate solvents, it is preferentially reduced on the anode surface. Similarly, its lower highest occupied molecular orbital (HOMO) energy allows for its oxidation on the cathode surface at high voltages. The decomposition of LiPO₂F₂ contributes to a LiF-rich SEI, which is known for its excellent chemical stability and low impedance.[1][2]

Impact on Electrochemical Performance: A Quantitative Look

The presence of LiPO₂F₂ as an additive in non-aqueous electrolytes leads to significant and measurable improvements in battery performance. These enhancements are primarily attributed to the formation of a superior SEI layer.

| Performance Metric | Electrolyte without LiPO₂F₂ | Electrolyte with LiPO₂F₂ Additive | Improvement | Reference |

| Capacity Retention | 53.6% after 500 cycles (at 3C) | 85% after 500 cycles (at 3C) | 58.6% increase | [3] |

| 82.53% after 160 cycles (Graphite/Li) | 98.04% after 160 cycles (Graphite/Li) | 18.8% increase | [4] | |

| 89.60% after 160 cycles (LiCoO₂/Li) | 97.53% after 160 cycles (LiCoO₂/Li) | 8.8% increase | [4] | |

| 36.0% after 100 cycles (at 4.5V) | 92.6% after 100 cycles (at 4.5V) | 157.2% increase | [5] | |

| Coulombic Efficiency | 94.4% (at 0°C) | 96% (at 0°C) | 1.7% increase | [6] |

| Impedance (Rct) | High | Reduced by ~80% | Significant Reduction | [3] |

| Ionic Conductivity | 0.23 mS/cm (after 3 days) | 0.46 mS/cm (after 3 days) | 100% increase | [6] |

Experimental Protocols for Characterization

A thorough understanding of the electrochemical behavior of LiPO₂F₂ requires a suite of specialized experimental techniques. The following outlines the methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of LiPO₂F₂.

Methodology:

-

Cell: Three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (lithium foil), and a reference electrode (lithium foil).

-

Electrolyte: The non-aqueous electrolyte containing a specific concentration of LiPO₂F₂. A baseline electrolyte without the additive is used as a control.

-

Procedure: A potential is swept at a constant rate (e.g., 0.1-1 mV/s) between defined voltage limits. The resulting current is measured. The appearance of new reduction or oxidation peaks in the presence of LiPO₂F₂ indicates its electrochemical activity.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the impedance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.

Methodology:

-

Cell: Two-electrode coin cell (e.g., Li/Li symmetric cell or a full cell like Graphite/NMC).

-

Electrolyte: Electrolyte with and without LiPO₂F₂.

-

Procedure: A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting impedance data is fitted to an equivalent circuit model to extract values for SEI resistance (R_SEI) and charge transfer resistance (R_ct). A lower impedance is indicative of a more favorable SEI.[3][7][8]

Galvanostatic Cycling

Objective: To assess the long-term cycling performance, including capacity retention and coulombic efficiency.

Methodology:

-

Cell: Two-electrode coin cell or pouch cell with relevant anode and cathode materials.

-

Electrolyte: Electrolyte with and without LiPO₂F₂.

-

Procedure: The cell is repeatedly charged and discharged at a constant current (C-rate) between fixed voltage limits. The discharge capacity and coulombic efficiency (ratio of discharge to charge capacity) are recorded for each cycle. Improved capacity retention and higher coulombic efficiency demonstrate the beneficial effect of the additive.

The Synergistic Effect with Other Additives

The performance of LiPO₂F₂ can be further enhanced when used in combination with other electrolyte additives. For instance, its pairing with fluoroethylene carbonate (FEC) has been shown to synergistically suppress parasitic reactions at the electrode-electrolyte interface, leading to an even greater extension of the battery's lifespan.[8] However, the choice of co-additives must be made judiciously, as some combinations can lead to increased impedance and detrimental effects on performance.[7][8]

Conclusion

This compound (LiPO₂F₂) plays a critical, multifaceted role in advancing the performance of non-aqueous lithium-ion batteries. Its fundamental electrochemical behavior is centered around its ability to form a stable, low-impedance, and LiF-rich SEI on both anode and cathode surfaces. This protective layer is directly responsible for the observed improvements in cycling stability, coulombic efficiency, and rate capability. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further explore and harness the potential of LiPO₂F₂ in the development of next-generation energy storage systems. The continued investigation into its synergistic effects with other additives and its behavior with novel electrode chemistries will undoubtedly pave the way for even more significant breakthroughs in battery technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifuntech.com [lifuntech.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemistry Insights into the Decomposition of Lithium Difluorophosphate (LiPO₂F₂) in Lithium-Ion Batteries

A Technical Guide for Researchers and Scientists

Lithium difluorophosphate (LiPO₂F₂) has emerged as a highly effective electrolyte additive in lithium-ion batteries, significantly enhancing performance, lifespan, and safety. Its primary role is to decompose preferentially on the electrode surfaces to form a stable and ionically conductive passivation layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. Understanding the intricate mechanisms of its decomposition is paramount for the rational design of next-generation electrolytes. Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), provide an unparalleled atomic-level view of these complex reaction pathways, energetics, and products.

Decomposition Mechanisms of LiPO₂F₂

The efficacy of LiPO₂F₂ stems from its ability to undergo electrochemical decomposition at potentials tailored for forming protective interphases. Both reductive and oxidative pathways are crucial for its function.

-

Reductive Decomposition at the Anode: During the initial charging cycles, LiPO₂F₂ is reduced at the anode surface. This process is critical for forming a robust SEI layer enriched with inorganic compounds. Computational studies suggest that the decomposition of LiPO₂F₂ contributes significantly to the formation of lithium fluoride (B91410) (LiF) and lithium phosphate (B84403) (Li₃PO₄). These components are known to enhance the mechanical stability and ionic conductivity of the SEI, leading to more uniform lithium deposition and suppressing dendrite formation[1][2][3]. The presence of LiPO₂F₂-derived species can greatly reduce the charge transfer impedance at the anode[3].

-

Oxidative Decomposition at the Cathode: At the high operating voltages of modern cathodes, conventional electrolytes can decompose, leading to capacity fade and safety issues. LiPO₂F₂ can be preferentially oxidized on the cathode surface to form a stable CEI. This protective layer mitigates parasitic side reactions between the electrolyte and the highly reactive cathode material[4][5]. DFT calculations, combined with experimental analysis, have shown that decomposition products like LiF and Li₃PO₄ form a protective film that suppresses transition metal dissolution and cathode surface reconstruction, which are major degradation mechanisms in high-voltage cathodes[2].

-

Hydrolysis and Thermal Decomposition: Like many phosphorus-containing salts in battery electrolytes, LiPO₂F₂ can be susceptible to hydrolysis in the presence of trace water, potentially leading to the formation of hydrofluoric acid (HF). However, its primary role is electrochemical. The thermal stability of electrolytes is also a critical safety concern. The decomposition products of additives like LiPO₂F₂ can influence the overall thermal robustness of the cell[1].

The following diagram illustrates the logical workflow of how LiPO₂F₂ contributes to the formation of stable electrode interfaces through its decomposition.

Caption: LiPO₂F₂ decomposition pathways at anode and cathode interfaces.

Computational Protocols in Quantum Chemistry

The investigation of LiPO₂F₂ decomposition relies on rigorous computational methodologies to ensure the accuracy of predicted reaction pathways and energetics.

1. Density Functional Theory (DFT) Calculations: DFT is the most widely used quantum chemical method for studying electrolyte decomposition due to its favorable balance of accuracy and computational cost[6].

-

Functionals: The choice of the exchange-correlation functional is critical. For electrolyte systems, hybrid functionals are often employed. Recent benchmark studies on similar electrolyte decomposition reactions have identified dispersion-corrected meta-hybrid GGAs (like M06-2X-D3) and range-separated hybrids (like CAM-B3LYP-D3 and ωB97X-D) as providing high accuracy compared to more computationally expensive methods like Coupled-Cluster theory (CCSD(T))[7][8].

-

Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to accurately describe the electronic structure of the molecules involved.

2. Solvation Effects: Since decomposition reactions occur in a liquid solvent, accounting for the solvent environment is essential.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is frequently used, where the solvent is treated as a continuous dielectric medium. This approach offers a computationally efficient way to include bulk solvent effects on reaction energies.

-

Explicit Solvation Models: For reactions where specific solvent-molecule interactions are critical (e.g., forming a solvation shell), an explicit model is used. This involves including several solvent molecules directly in the quantum chemical calculation, often combined with an implicit model for the outer solvation spheres.

3. Reaction Pathway and Transition State Analysis: To understand the kinetics of decomposition, it is necessary to locate the transition state (TS) for each reaction step.

-

Geometry Optimization: The equilibrium geometries of reactants, products, and intermediates are optimized to find their minimum energy structures.

-

Transition State Search: Algorithms like the eigenvector-following method or automated approaches (e.g., AutoTS) are used to find the first-order saddle point on the potential energy surface that corresponds to the transition state[7][8].

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Quantitative Data from Computational Studies

Quantum chemistry provides critical quantitative data on the thermodynamics and kinetics of decomposition reactions. The tables below summarize representative energy values for electrolyte decomposition processes, highlighting the type of data that can be obtained. (Note: Specific values for LiPO₂F₂ are often proprietary or dispersed across numerous studies; these tables serve as an illustrative example of typical results from DFT calculations on electrolyte components).

Table 1: Calculated Reaction Energies (ΔE) for a Hypothetical LiPO₂F₂ Decomposition Pathway

| Reaction Step | Description | ΔE (kcal/mol) | Thermodynamic Feasibility |

| LiPO₂F₂ → LiF + PO₂F | Unimolecular Dissociation | +25.3 | Endothermic, Unlikely |

| LiPO₂F₂ + e⁻ → [LiPO₂F₂]⁻ | One-electron Reduction | -58.1 | Exothermic, Favorable |

| [LiPO₂F₂]⁻ → LiF + [PO₂F]⁻ | Anion Fragmentation | -15.7 | Exothermic, Favorable |

| LiPO₂F₂ → [LiPO₂F₂]⁺ + e⁻ | One-electron Oxidation | +130.5 | Highly Endothermic |

Energies are illustrative and depend strongly on the level of theory and solvation model used.

Table 2: Calculated Activation Barriers (Eₐ) for Key Reaction Types in Electrolytes

| Reaction Type | Example System | Eₐ (kcal/mol) | Kinetic Implication |

| Carbonate Ring Opening (anion radical) | Ethylene Carbonate (EC) | ~12-15[8] | A key step in SEI formation, kinetically accessible |

| P-F Bond Cleavage | LiPF₆ hydrolysis | ~18-22 | A moderate barrier, relevant for degradation |

| P-O Bond Cleavage (in LiPO₂F₂) | LiPO₂F₂ decomposition | Varies | Determines the distribution of phosphate products |

Activation barriers are crucial for determining which reaction pathways will occur at operating temperatures.

These computational results are instrumental in building a comprehensive picture of the SEI/CEI formation chemistry, guiding the development of electrolytes with optimized additive packages for next-generation lithium-ion batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

- 5. A LiPO2F2/LiPF6 dual-salt electrolyte enabled stable cycling performance of nickel-rich lithium ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Accurate Quantum Chemical Reaction Energies for Lithium-Mediated Electrolyte Decomposition and Evaluation of Density Functional Approximations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Role of LiPO₂F₂ in Solid Electrolyte Interphase Formation: A Molecular Orbital Perspective

An In-depth Technical Guide for Researchers in Battery Technology

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries has propelled the investigation of advanced electrolyte additives. Among these, lithium difluorophosphate (LiPO₂F₂) has emerged as a promising candidate for its ability to foster a stable and efficient solid electrolyte interphase (SEI) on electrode surfaces. This guide provides a comprehensive analysis of LiPO₂F₂ from a molecular orbital perspective, detailing its electronic properties, decomposition mechanisms, and the resultant impact on SEI formation. This document is intended for researchers, scientists, and professionals in the field of battery technology and materials science.

Molecular Orbital Analysis of LiPO₂F₂

The electrochemical behavior of an electrolyte additive is fundamentally governed by its electronic structure, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals dictate the molecule's propensity to be oxidized (lose an electron from the HOMO) or reduced (gain an electron into the LUMO).

Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular orbital characteristics of LiPO₂F₂ in comparison to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt.

Table 1: Calculated HOMO and LUMO Energies of LiPO₂F₂ and LiPF₆

| Molecule | HOMO (eV) | LUMO (eV) |

| LiPF₆ | -6.13 | -1.52 |

| LiPO₂F₂ | -8.57 | -1.10 |

Data sourced from DFT calculations reported in literature.

As indicated in Table 1, LiPO₂F₂ possesses a lower LUMO energy level compared to LiPF₆. According to molecular orbital theory, a molecule with a lower LUMO energy is a better electron acceptor and thus more readily reduced. This suggests that LiPO₂F₂ will be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This early reduction is a critical attribute for an effective SEI-forming additive, as it allows for the formation of a protective layer before the bulk electrolyte solvent begins to decompose.

Conversely, the HOMO energy level of LiPO₂F₂ is significantly lower than that of LiPF₆, indicating that LiPO₂F₂ is more resistant to oxidation at the cathode surface. This dual functionality – preferential reduction at the anode and enhanced stability at the cathode – makes LiPO₂F₂ a highly effective additive for improving the overall performance and longevity of lithium-ion batteries.

Proposed Decomposition Pathway of LiPO₂F₂ for SEI Formation

The formation of a stable SEI layer from LiPO₂F₂ is a multi-step process initiated by the reduction of the LiPO₂F₂ molecule at the anode surface. The following diagram illustrates a proposed decomposition pathway based on computational and experimental studies.

Caption: Proposed decomposition pathway of LiPO₂F₂ on the anode surface.

The process begins with the migration of LiPO₂F₂ from the bulk electrolyte to the anode surface. Upon charging, the anode's potential becomes sufficiently low to facilitate the transfer of an electron to the LUMO of the LiPO₂F₂ molecule, forming a transient reduced intermediate. This unstable intermediate readily decomposes into inorganic species such as lithium fluoride (B91410) (LiF) and lithium polyphosphates (LiₓPOᵧFz). These decomposition products then precipitate onto the anode surface, forming a dense, uniform, and ionically conductive SEI layer. The presence of LiF is particularly beneficial as it is known to be an excellent electronic insulator, effectively preventing further electrolyte reduction and enhancing the stability of the SEI.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough analysis of LiPO₂F₂'s role in SEI formation.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of electrolyte components.

Table 2: Typical Computational Protocol for LiPO₂F₂ Analysis

| Parameter | Specification |

| Software | Gaussian, VASP, or similar quantum chemistry packages |

| Functional | B3LYP, PBE0, or other suitable hybrid functionals |

| Basis Set | 6-311++G(d,p) or larger for accurate energy calculations |

| Solvation Model | Implicit solvent models like PCM or SMD to simulate the electrolyte environment |

| Calculations | - Geometry optimization of LiPO₂F₂ and its decomposition products- Calculation of HOMO and LUMO energy levels- Simulation of reduction potentials- Nudged Elastic Band (NEB) calculations for reaction pathways and activation energies |

Experimental Characterization of the SEI Layer

Experimental techniques are crucial for validating the computational predictions and characterizing the morphology and composition of the SEI layer formed in the presence of LiPO₂F₂.

Table 3: Key Experimental Techniques and Their Purpose

| Technique | Purpose |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental and chemical composition of the SEI layer, identifying species like LiF, LiₓPOᵧFz, and organic carbonates. |

| Electrochemical Impedance Spectroscopy (EIS) | To measure the ionic conductivity and charge transfer resistance of the SEI layer, providing insights into its electrochemical properties. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology, thickness, and uniformity of the SEI layer on the electrode surface. |

| Atomic Force Microscopy (AFM) | To provide high-resolution topographical information of the SEI layer and its mechanical properties. |

| Cyclic Voltammetry (CV) | To determine the reduction and oxidation potentials of the electrolyte with and without the LiPO₂F₂ additive. |

The following diagram illustrates a typical workflow for the comprehensive analysis of SEI formation with LiPO₂F₂.

Caption: Integrated workflow for LiPO₂F₂ SEI analysis.

Conclusion

The molecular orbital analysis of LiPO₂F₂ provides fundamental insights into its efficacy as an SEI-forming additive. Its low LUMO energy facilitates preferential reduction at the anode, leading to the formation of a stable, LiF-rich SEI layer. This protective interphase mitigates electrolyte decomposition, suppresses dendritic lithium growth, and ultimately enhances the cyclability and safety of lithium-ion batteries. The synergistic use of computational modeling and advanced experimental characterization is paramount for a comprehensive understanding of these interfacial phenomena and for the rational design of next-generation battery electrolytes.

Lithium Difluorophosphate (LiPO₂F₂) in Carbonate Solvents: A Technical Guide to Solubility, Dissociation, and Interfacial Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium difluorophosphate (LiPO₂F₂) has emerged as a critical electrolyte additive in the advancement of lithium-ion battery technology. Its ability to form a stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) contributes significantly to enhanced battery performance, including improved cycle life and thermal stability. A fundamental understanding of its solubility and dissociation in common carbonate solvents is paramount for optimizing electrolyte formulations and predicting electrochemical behavior. This technical guide provides a comprehensive overview of the solubility and dissociation of LiPO₂F₂ in carbonate solvents, detailed experimental protocols for their characterization, and a visualization of the key mechanisms at play.

Quantitative Data on Solubility and Ionic Conductivity

The solubility of this compound is a key parameter influencing its efficacy as an electrolyte additive. While it is often noted for its limited solubility compared to primary lithium salts like LiPF₆, precise quantification is crucial for formulation design. The following tables summarize available quantitative data on the solubility and resulting ionic conductivity of LiPO₂F₂ in various carbonate-based electrolytes.

Table 1: Solubility of this compound (LiPO₂F₂) in Various Solvents at Ambient Temperature

| Solvent System | Solubility ( g/100g of solvent) | Reference |

| Propylene Carbonate (PC) | ~3 | [1] |

| Diethyl Carbonate (DEC) | 1.4 - 2.8 | [2] |

| Dimethyl Carbonate (DMC) / Propylene Carbonate (PC) (1:1 v/v) | 0.2 - 0.4 | [2] |

| Acetone | 10 - 20 | [2] |

| Dimethoxyethane (DME) | 20 - 37 | [2] |

Table 2: Ionic Conductivity of a 1 M LiPF₆ in DMC/EMC/PC/FEC Electrolyte with and without LiPO₂F₂ at Various Temperatures

| Temperature (°C) | Ionic Conductivity of Baseline Electrolyte (mS/cm) | Ionic Conductivity with 2 wt% LiPO₂F₂ (mS/cm) | Reference |

| 25 | 6.29 | 7.18 | [3] |

| 0 | 5.14 | 5.32 | [3] |

| -10 | 4.62 | 5.23 | [3] |

| -20 | 3.77 | 4.04 | [3] |

| -30 | 3.15 | 3.57 | [3] |

Experimental Protocols

Accurate determination of solubility and dissociation is fundamental to understanding and optimizing the performance of LiPO₂F₂ in carbonate electrolytes. The following sections provide detailed methodologies for these key experiments.

Determination of LiPO₂F₂ Solubility using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol outlines a method for quantifying the saturation solubility of LiPO₂F₂ in a given carbonate solvent system.

I. Materials and Equipment

-

This compound (LiPO₂F₂) powder (high purity)

-

Carbonate solvent or solvent mixture (battery grade, low water content)

-

Argon-filled glovebox

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE, 0.2 µm pore size)

-

ICP-OES instrument with a suitable autosampler

-

High-purity nitric acid (for digestion and matrix matching)

-

Deionized water (18.2 MΩ·cm)

-

Lithium and Phosphorus atomic spectroscopy standards

II. Procedure

-

Sample Preparation (inside an argon-filled glovebox): a. Prepare a series of vessels with a known mass of the carbonate solvent. b. Add an excess amount of LiPO₂F₂ powder to each vessel to create a saturated solution. c. Seal the vessels and allow them to equilibrate at a constant, controlled temperature for at least 24 hours with continuous stirring to ensure saturation.

-

Sample Extraction and Dilution: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant using a pipette and pass it through a syringe filter to remove any suspended solids. c. Accurately weigh the filtered aliquot of the saturated solution. d. Outside the glovebox, digest the aliquot with high-purity nitric acid and dilute it with deionized water to a known final volume in a volumetric flask. The dilution factor should be chosen to bring the expected lithium and phosphorus concentrations within the linear dynamic range of the ICP-OES instrument.

-

ICP-OES Analysis: a. Prepare a series of calibration standards for lithium and phosphorus using the atomic spectroscopy standards. The standards should be matrix-matched with the diluted solvent and nitric acid to the extent possible. b. Aspirate the prepared sample solutions into the ICP-OES and measure the emission intensities for lithium and phosphorus at their respective characteristic wavelengths. c. Construct calibration curves by plotting the emission intensities of the standards against their known concentrations.

-

Calculation of Solubility: a. Determine the concentration of lithium and phosphorus in the diluted sample solutions from the calibration curves. b. Back-calculate the concentration of LiPO₂F₂ in the original saturated solution, accounting for the dilution factor. c. Express the solubility in grams of LiPO₂F₂ per 100 grams of solvent.

Determination of Dissociation Constant (Kd) via Conductometric Titration

This protocol describes a method to estimate the dissociation constant of LiPO₂F₂ by measuring the change in conductivity of a solution.

I. Materials and Equipment

-

LiPO₂F₂

-

High-purity carbonate solvent

-

Conductivity meter with a suitable probe for non-aqueous solutions

-

Burette

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Argon-filled glovebox

II. Procedure

-

Preparation of Solutions (inside an argon-filled glovebox): a. Prepare a stock solution of LiPO₂F₂ of a known concentration in the desired carbonate solvent. b. Prepare a series of dilute solutions of LiPO₂F₂ by serial dilution of the stock solution.

-

Conductivity Measurements: a. Calibrate the conductivity meter using standard solutions appropriate for non-aqueous measurements. b. Place a known volume of the pure carbonate solvent in a thermostatically controlled vessel. c. Immerse the conductivity probe into the solvent and begin stirring. d. Titrate the solvent with the LiPO₂F₂ stock solution, adding small, precise increments. e. Record the conductivity of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis and Calculation of Dissociation Constant: a. Correct the measured conductivity for the change in volume during the titration. b. Calculate the molar conductivity (Λ) at each concentration (c). c. Plot 1/Λ versus cΛ. According to the Ostwald dilution law for weak electrolytes, this plot should yield a straight line. d. The dissociation constant (Kd) can be determined from the slope and intercept of this line.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound in carbonate solvents.

References

An In-depth Technical Guide to the Thermal Stability Analysis of Pure Lithium Difluorophosphate (LiPO₂F₂)

Introduction

Lithium difluorophosphate (LiPO₂F₂) is an inorganic salt that has garnered significant attention in the field of lithium-ion battery research. It is often identified as a key decomposition product of the widely used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆). Furthermore, LiPO₂F₂ is utilized as an electrolyte additive to enhance the performance and safety of lithium-ion batteries, primarily by contributing to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. Understanding the intrinsic thermal stability of pure LiPO₂F₂ is crucial for elucidating its role in battery chemistry and for the development of safer and more reliable energy storage systems. This guide provides a comprehensive overview of the thermal stability of pure LiPO₂F₂, including its synthesis, experimental protocols for thermal analysis, and its decomposition behavior.

Synthesis of Pure this compound

The preparation of high-purity LiPO₂F₂ is a prerequisite for its accurate thermal analysis. A common synthesis route involves the reaction of lithium carbonate (Li₂CO₃) with a solution of lithium hexafluorophosphate (LiPF₆) in an appropriate solvent, such as dimethyl carbonate (DMC).

A representative synthesis procedure is as follows:

-

A solution of LiPF₆ in DMC is prepared under an inert atmosphere.

-

Stoichiometric amounts of Li₂CO₃ are gradually added to the LiPF₆ solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) to facilitate the reaction.[1]

-

The reaction yields LiPO₂F₂ in solution and a solid lithium fluoride (B91410) (LiF) precipitate.

-

The LiF byproduct is removed by filtration.

-

The solvent is subsequently evaporated under vacuum to obtain pure, solid LiPO₂F₂.

Thermal Analysis of Pure LiPO₂F₂

The thermal stability of pure LiPO₂F₂ is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Experimental Protocols

Given that LiPO₂F₂ is a hygroscopic and air-sensitive material, special handling procedures are required for its thermal analysis.

1. Sample Preparation:

-

All sample handling must be performed in an inert atmosphere, such as a glovebox with low moisture and oxygen levels (<1 ppm).

-

The LiPO₂F₂ sample should be in a fine powder form to ensure uniform heating.

-

Hermetically sealed crucibles, typically made of aluminum or stainless steel, are essential to prevent any reaction with the surrounding atmosphere during the analysis.

2. Thermogravimetric Analysis (TGA):

-

Instrument: A high-precision TGA instrument coupled with a mass spectrometer (MS) is ideal for identifying the evolved gaseous decomposition products.

-

Sample Size: A small sample size, typically 5-10 mg, is used.

-

Crucible: An inert crucible material such as alumina (B75360) or platinum is used. For air-sensitive samples, a crucible with a lid that can be pierced just before the experiment or a sealed pan is necessary.

-

Atmosphere: A high-purity inert gas, such as argon or nitrogen, is used as the purge gas at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: A linear heating rate, commonly 5, 10, or 20 °C/min, is applied over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Collected: Mass loss as a function of temperature, onset decomposition temperature, and identification of gaseous products by the coupled mass spectrometer.

3. Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated DSC instrument capable of operating over the desired temperature range.

-

Sample Size: A small sample size, typically 2-5 mg, is hermetically sealed in an aluminum or stainless steel pan.

-

Reference: An empty, hermetically sealed crucible is used as a reference.

-

Atmosphere: An inert gas atmosphere is maintained in the DSC cell.

-

Heating Program: A similar linear heating rate to the TGA experiment is used to allow for direct comparison of the thermal events.

-

Data Collected: Heat flow as a function of temperature, onset temperatures of thermal events (e.g., melting, decomposition), peak temperatures, and enthalpy changes (ΔH).

Thermal Decomposition of Pure LiPO₂F₂

While specific experimental data for the thermal decomposition of pure LiPO₂F₂ is not extensively reported in the literature, a plausible decomposition pathway can be proposed based on the known thermal behavior of related compounds such as LiPF₆. The thermal decomposition of LiPF₆ is well-established to proceed via the following reaction:

LiPF₆(s) → LiF(s) + PF₅(g)

This decomposition typically begins at temperatures around 107 °C in a dry, inert atmosphere.

For pure LiPO₂F₂, a likely thermal decomposition pathway involves the formation of lithium fluoride (LiF) and phosphorus oxyfluoride (POF₃), which is a gaseous product.

Proposed Decomposition Reaction:

2 LiPO₂F₂(s) → 2 LiF(s) + P₂O₄F₂(g) (unstable intermediate) → 2 LiF(s) + POF₃(g) + ½ P₂O₅(s) + ½ F₂ (unlikely)

A more plausible, simpler decomposition is the disproportionation into more stable phosphate (B84403) and fluoride species. A likely overall reaction is the formation of lithium fluoride and lithium metaphosphate.

A more probable decomposition pathway is:

2 LiPO₂F₂(s) → Li₂P₂O₄F₄(s) (intermediate) → 2 LiF(s) + 2 PO₂F(g)

However, based on the known stability of phosphate and fluoride compounds, the most probable decomposition products upon heating are lithium fluoride and a phosphorus oxide or oxyfluoride. The simplest balanced reaction would be:

Hypothesized Primary Decomposition:

2 LiPO₂F₂(s) → Li₂O(s) + P₂O₃F₄(g)

Or, more likely, a disproportionation reaction leading to more stable products:

Proposed Disproportionation Pathway:

3 LiPO₂F₂(s) → 2 LiF(s) + Li₃(PO₄)(s) + 2 POF₃(g)

The exact decomposition pathway and the temperatures at which these reactions occur would need to be confirmed experimentally through techniques like TGA-MS.

Quantitative Data Summary

As previously stated, detailed quantitative data for the thermal decomposition of pure LiPO₂F₂ is scarce in publicly available literature. For comparative purposes, the thermal decomposition data for the related and extensively studied compound, LiPF₆, is presented below.

Table 1: Thermal Decomposition Data for Pure LiPF₆

| Parameter | Value | Conditions | Reference |

| Onset Decomposition Temp. | ~107 °C | Dry, inert atmosphere | |

| Decomposition Reaction | LiPF₆ → LiF + PF₅ | Solid-state | [2] |

| Mass Loss | Corresponds to PF₅ release | TGA | [3] |

Table 2: Anticipated Data from Thermal Analysis of Pure LiPO₂F₂

| Analysis | Parameter to be Determined | Expected Observation |

| TGA | Onset Decomposition Temperature | The temperature at which mass loss begins. |

| Mass Loss Percentage(s) | Stepwise mass loss corresponding to the release of gaseous products. | |

| Final Residue Mass | Mass of the solid decomposition products (e.g., LiF). | |

| DSC | Melting Point | An endothermic peak if the compound melts before decomposing. |

| Decomposition Temperature(s) | Endothermic or exothermic peaks corresponding to decomposition events. | |

| Enthalpy of Decomposition (ΔH) | The heat absorbed or released during decomposition. | |

| TGA-MS | Evolved Gas Composition | Identification of gaseous decomposition products (e.g., POF₃). |

Conclusion

The thermal stability of pure this compound is a critical parameter for understanding its function as both a decomposition product and a performance-enhancing additive in lithium-ion batteries. While comprehensive experimental data on the pure compound is limited, established analytical techniques such as TGA and DSC, coupled with appropriate handling protocols for air-sensitive materials, can provide the necessary quantitative data. Based on the chemistry of related compounds, the thermal decomposition of pure LiPO₂F₂ is expected to yield stable solid products like lithium fluoride and gaseous phosphorus oxyfluoride species. Further research focusing on the direct thermal analysis of pure LiPO₂F₂ is essential to fully elucidate its intrinsic thermal properties and to further advance the design of safe and long-lasting lithium-ion batteries.

References

Spectroscopic Signatures of Lithium Difluorophosphate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium difluorophosphate (LiPO₂F₂), a key component in advanced lithium-ion battery electrolytes, plays a crucial role in enhancing battery performance and stability. A thorough understanding of its structural and chemical properties is paramount for optimizing its function. This technical guide provides a comprehensive overview of the spectroscopic signature of LiPO₂F₂, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. This document is intended to serve as a core reference for researchers and professionals involved in the development and analysis of next-generation energy storage solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of LiPO₂F₂ in solution. The presence of magnetically active nuclei such as ⁷Li, ¹⁹F, and ³¹P provides distinct spectroscopic handles for its characterization.

Data Presentation

The key NMR spectroscopic parameters for this compound are summarized in the table below. It is important to note that the chemical shifts, particularly for ⁷Li, are highly dependent on the solvent, concentration, and the presence of other ionic species.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -82.9[1] | Doublet (d) | ¹J(P,F) = 955[1] |

| ³¹P | Triplet (t) | ¹J(P,F) = 955[1] | |

| ⁷Li | Variable | Singlet (s) | Not applicable |

Note: The ³¹P chemical shift is not explicitly reported in the provided search results but is expected to be a triplet due to coupling with two equivalent fluorine atoms.

Experimental Protocols

Sample Preparation (Inert Atmosphere Required)

Due to the moisture sensitivity of LiPO₂F₂, all sample preparation steps must be conducted in an inert atmosphere, such as an argon-filled glovebox.

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve LiPO₂F₂ and is compatible with the intended application. Common choices for battery electrolyte studies include deuterated organic carbonates such as ethylene (B1197577) carbonate (EC-d₄), dimethyl carbonate (DMC-d₆), or a mixture thereof.

-

Sample Dissolution: Accurately weigh a known amount of high-purity LiPO₂F₂ and dissolve it in the chosen deuterated solvent to a desired concentration (e.g., 0.1 M).

-

Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. For ¹⁹F NMR, CFCl₃ is the primary reference (0 ppm). For ³¹P NMR, 85% H₃PO₄ is the common external reference (0 ppm). For ⁷Li NMR, a solution of LiCl in D₂O is often used as an external reference.

-

NMR Tube Filling: Transfer the prepared solution into a clean, dry NMR tube and cap it securely within the glovebox to prevent atmospheric contamination.

Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer equipped with probes for ¹⁹F, ³¹P, and ⁷Li nuclei.

-

¹⁹F NMR:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Typical parameters: 32 scans, relaxation delay of 5 seconds, spectral width covering the expected chemical shift range.

-

Proton decoupling may be applied to simplify the spectrum, although no H-F coupling is expected for LiPO₂F₂.

-

-

³¹P NMR:

-

Acquire a one-dimensional ³¹P spectrum.

-

Proton and fluorine decoupling can be employed to obtain a singlet, or a fluorine-coupled spectrum can be acquired to observe the characteristic triplet.

-

Typical parameters: 64 scans, relaxation delay of 10 seconds.

-

-

⁷Li NMR:

-

Acquire a one-dimensional ⁷Li spectrum.

-

Typical parameters: 16 scans, relaxation delay of 5 seconds.

-

References

initial coulombic efficiency of silicon anode with LiPO₂F₂ additive

An In-depth Technical Guide to Improving the Initial Coulombic Efficiency of Silicon Anodes with LiPO₂F₂ Additive

Executive Summary

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries (LIBs) due to its exceptional theoretical specific capacity (~3579 mAh/g). However, its practical application is hindered by significant challenges, most notably the large volume expansion (~300%) during lithiation. This expansion leads to particle pulverization, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI), resulting in a very low initial coulombic efficiency (ICE). The low ICE signifies a substantial irreversible loss of lithium inventory during the first cycle, which is a critical barrier to commercialization. The use of electrolyte additives is a key strategy to address this issue. Lithium difluorophosphate (LiPO₂F₂ or LiDFP) has emerged as a particularly effective additive for forming a stable and robust SEI on silicon anodes, thereby significantly improving the ICE and overall cycling performance.

The Role and Mechanism of LiPO₂F₂

The primary function of an electrolyte additive for a silicon anode is to be preferentially reduced on the anode surface before the solvent molecules. This sacrificial reduction forms a stable passivation layer (SEI) that is ionically conductive to Li⁺ but electronically insulating. A robust SEI should also be mechanically flexible to withstand the volume changes of silicon during cycling.

LiPO₂F₂ is effective because it is reduced at a higher potential compared to common carbonate solvents. This allows it to dominate the SEI formation process. The decomposition of LiPO₂F₂ on the silicon surface leads to the formation of a stable, inorganic-rich SEI. Key components of this SEI often include lithium fluoride (B91410) (LiF) and phosphate (B84403) species. The LiF-rich nature of the SEI is considered highly beneficial as LiF provides high interfacial energy, mechanical stability, and is an excellent electronic insulator, which helps to suppress further electrolyte decomposition.[1] By forming this stable film, LiPO₂F₂ effectively reduces the number of lithium ions consumed in parasitic side reactions during the initial cycle, leading to a direct and significant improvement in the ICE.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Lithium Difluorophosphate (LiPO₂) for Battery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium difluorophosphate (LiPO₂F₂) has emerged as a critical electrolyte additive in lithium-ion batteries (LIBs), significantly enhancing their performance and lifespan. When added in small quantities to conventional carbonate-based electrolytes, LiPO₂F₂ contributes to the formation of a stable and conductive solid electrolyte interphase (SEI) on both the anode and cathode. This protective layer mitigates electrolyte decomposition, suppresses transition metal dissolution from the cathode, and improves ionic conductivity, particularly at low temperatures. The result is a notable improvement in cyclability, rate capability, and safety of high-voltage LIBs. The synthesis of high-purity LiPO₂F₂ is therefore of paramount importance for the advancement of next-generation energy storage systems. This document provides detailed protocols for the synthesis, purification, and analysis of battery-grade LiPO₂F₂.

Synthesis of this compound

Several synthetic routes to produce LiPO₂F₂ have been developed, each with its own advantages and challenges. The choice of method often depends on the desired purity, yield, and scalability. Below is a summary of common synthesis methods, followed by a detailed protocol for a facile and effective approach.

Overview of Synthesis Methods

| Synthesis Method | Starting Materials | Key Advantages | Key Challenges | Purity/Yield |

| Facile One-Step Reaction | LiPF₆, Li₂CO₃, Dimethyl Carbonate (DMC) | Simple, mild conditions (45 °C), high purity achievable.[1] | Requires careful control of temperature to avoid side reactions.[1] | High purity confirmed by NMR and IC; specific yield not detailed.[1] |

| From Phosphorus Oxychloride | POCl₃, Anhydrous Trisodium Phosphate (B84403), Fluorinating Agent, Lithium Source | Utilizes readily available and low-cost raw materials.[2] | Multi-step process, potential for chloride contamination. | High-purity product is achievable with a reported yield of 82.1%.[2] |

| Reaction with Anhydrous HF | LiH₂PO₄, Anhydrous HF | Direct fluorination. | Use of highly corrosive and toxic anhydrous HF requires specialized equipment. | Data not readily available. |

| From POF₃ or PF₅ | POF₃ or PF₅, Li₃PO₄ | Can produce high-purity LiPO₂F₂. | Involves handling of gaseous and reactive phosphorus compounds. | Data not readily available. |

Experimental Protocols

Protocol 1: Facile One-Step Synthesis from LiPF₆ and Li₂CO₃

This method, adapted from Zhao et al., offers a straightforward approach to synthesizing a high-purity LiPO₂F₂ solution.[1]

Materials:

-

Lithium hexafluorophosphate (B91526) (LiPF₆) (battery grade)

-

Lithium carbonate (Li₂CO₃) (anhydrous, battery grade)

-

Dimethyl carbonate (DMC) (anhydrous, battery grade)

-

Argon or Nitrogen gas (high purity)

-

Teflon reaction vessel

-

Magnetic stirrer with heating mantle

-

Vacuum filtration apparatus with a sub-micron filter membrane

Procedure:

-

Reaction Setup: In an argon-filled glovebox, dissolve a specific amount of LiPF₆ in anhydrous DMC in a Teflon reaction vessel to achieve a desired concentration (e.g., 1.0 mol/L).

-

Addition of Reactant: While stirring, slowly add a stoichiometric amount of anhydrous Li₂CO₃ powder to the LiPF₆ solution. The reaction is as follows: LiPF₆ + Li₂CO₃ → LiPO₂F₂ + 2LiF↓ + CO₂↑

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 45 °C while stirring continuously. Maintain this temperature for 12 hours. Note that gas evolution (CO₂) will occur.

-

Isolation of Product: After 12 hours, cool the reaction mixture to room temperature. The insoluble lithium fluoride (B91410) (LiF) byproduct will have precipitated.

-

Purification (Initial): Separate the LiPO₂F₂ solution from the LiF precipitate by vacuum filtration through a sub-micron filter membrane inside the glovebox. The resulting filtrate is a solution of LiPO₂F₂ in DMC.

Expected Outcome:

This protocol yields a high-purity solution of LiPO₂F₂ in DMC. The purity can be confirmed by ion chromatography and NMR spectroscopy, which should show a single peak for the PO₂F₂⁻ anion and characteristic shifts for ³¹P and ¹⁹F, respectively.[1]

Protocol 2: Purification by Recrystallization

For applications requiring solid, high-purity LiPO₂F₂, the product from the initial synthesis can be further purified by recrystallization.

Materials:

-

LiPO₂F₂ crude product (solid)

-

Dichloromethane (B109758) (DCM) (anhydrous)

-

Dimethyl carbonate (DMC) (anhydrous)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Ar or N₂)

-

Vacuum oven

Procedure:

-

Dissolution: In an inert atmosphere, dissolve the crude LiPO₂F₂ solid in a minimal amount of a suitable solvent mixture, such as dichloromethane and dimethyl carbonate.[2]

-

Crystallization: Slowly cool the solution while stirring to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

-

Isolation: Isolate the purified crystals by filtration under an inert atmosphere.

-

Drying: Wash the crystals with a small amount of cold, anhydrous solvent and then dry them under vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent.

Analytical Protocols for Quality Control

Ensuring the purity of LiPO₂F₂ is crucial for its performance as a battery electrolyte additive. The following are key analytical techniques for quality control.

Ion Chromatography (IC)

Purpose: To determine the concentration of the PO₂F₂⁻ anion and to detect anionic impurities such as F⁻, PF₆⁻, and other phosphate species.

Sample Preparation:

-

Dissolve a precisely weighed amount of the synthesized LiPO₂F₂ in a suitable solvent (e.g., deionized water or a mixture of organic solvent and water, depending on the column and method).

-

Dilute the sample to a concentration within the calibration range of the instrument.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions (Typical):

-

Instrument: Ion chromatograph with a conductivity detector.

-

Column: Anion-exchange column suitable for the separation of fluoride, phosphate, and fluorinated species.

-

Eluent: A carbonate/bicarbonate or hydroxide (B78521) eluent gradient is typically used.

-

Suppressor: Anion suppressor to reduce background conductivity.

Data Analysis:

-

Quantify the PO₂F₂⁻ concentration by comparing the peak area to a calibration curve prepared from certified standards.

-

Identify and quantify impurity peaks based on their retention times and comparison with standards. A high-purity sample should exhibit a single, sharp peak corresponding to the PO₂F₂⁻ anion.[1][3]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Purpose: To quantify metallic impurities (e.g., Na, K, Ca, Fe, Cu, Ni) that can be detrimental to battery performance.

Sample Preparation:

-

Accurately weigh the LiPO₂F₂ sample and dissolve it in high-purity deionized water or a dilute acid solution.

-

Dilute the sample to a concentration suitable for ICP-OES analysis, typically in the low ppm range.

Instrumentation and Conditions (Typical):

-

Instrument: ICP-OES spectrometer.

-

Plasma Conditions: Optimized for robust performance with aqueous and/or organic matrices.

-

Wavelength Selection: Use interference-free wavelengths for the elements of interest.

Data Analysis:

-

Quantify the concentration of each metallic impurity by comparing the emission intensity to calibration standards. The total impurity content should be below the specified limits for battery-grade materials.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess the purity of the LiPO₂F₂.

Sample Preparation:

-

Dissolve the LiPO₂F₂ sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

Spectra Acquisition:

-

³¹P NMR: The phosphorus nucleus in PO₂F₂⁻ will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms. The chemical shift is a key identifier.

-

¹⁹F NMR: The fluorine nuclei will show a doublet due to coupling with the phosphorus atom.

Data Analysis:

-

The presence of the expected splitting patterns (triplet in ³¹P, doublet in ¹⁹F) and the correct chemical shifts confirms the structure of LiPO₂F₂.

-

The absence of significant impurity peaks in the spectra indicates high purity. Integration of impurity peaks relative to the main product peak can provide a quantitative measure of purity.[5]

Visualizations

Caption: Workflow for the synthesis and quality control of high-purity LiPO₂F₂.

Caption: Reaction mechanism for the facile synthesis of LiPO₂F₂.

References

Application Notes and Protocols for Incorporating LiPO₂F₂ into Lithium-Ion Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals